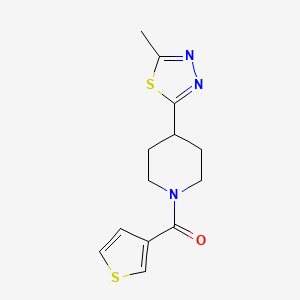

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

1,3,4-Thiadiazol-Derivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Sie sind bekannt dafür, gegen eine Vielzahl von Krankheitserregern, einschließlich Bakterien und Pilzen, wirksam zu sein . Die spezifische Verbindung in Frage könnte synthetisiert und auf ihre Wirksamkeit gegen häufige Krankheitserreger wie E. coli, B. mycoides und C. albicans untersucht werden. Ihr Potenzial als Breitband-Antimikrotiell macht sie zu einem wertvollen Kandidaten für weitere pharmakologische Studien.

Entzündungshemmende und Schmerzstillende Anwendungen

Der Thiadiazol-Kern ist ein integraler Bestandteil vieler entzündungshemmender und schmerzstillender Medikamente. Die Forschung zu den entzündungshemmenden Eigenschaften dieser Verbindung könnte zur Entwicklung neuer Medikamente zur Behandlung von Erkrankungen wie Arthritis oder chronischen Schmerzen führen . Die Fähigkeit des Moleküls, entzündungsfördernde Pfade zu hemmen, könnte durch In-vitro- und In-vivo-Studien untersucht werden.

Antiepileptisches Potenzial

Verbindungen mit einer 1,3,4-Thiadiazol-Struktur haben sich als vielversprechend für die Anwendung als Antiepileptika erwiesen. Die Verbindung könnte auf ihre Fähigkeit untersucht werden, die Neurotransmitterfreisetzung oder die Ionenkanalaktivität im Gehirn zu modulieren, die gängige Ziele für die Krampfkontrolle sind .

Antivirale Forschung

Thiadiazol-Derivate wurden als potenzielle antivirale Wirkstoffe identifiziert. Diese Verbindung könnte gegen verschiedene Virusinfektionen getestet werden, wobei ihre Fähigkeit untersucht wird, die Virusreplikation oder Proteinsynthese zu stören .

Antineoplastische (Krebsbekämpfende) Forschung

Die Suche nach neuen antineoplastischen Wirkstoffen umfasst häufig Thiadiazol-Derivate aufgrund ihrer Fähigkeit, die Zellproliferation zu hemmen. Die Verbindung könnte auf ihre zytotoxischen Wirkungen auf Krebszelllinien und ihren Wirkmechanismus bei der Hemmung des Tumorwachstums untersucht werden .

Antituberkulose-Aktivität

Angesichts des anhaltenden Bedarfs an wirksamen Antituberkulose-Medikamenten könnte die potenzielle Aktivität der Verbindung gegen Mycobacterium tuberculosis ein wichtiger Forschungsbereich sein. Ihre Wirksamkeit und ihr Sicherheitsprofil könnten mit den aktuellen First-Line-Behandlungen für Tuberkulose verglichen werden .

Herbizide Aktivitäten

Einige Thiadiazol-Derivate haben herbizide Aktivitäten gezeigt. Die Verbindung könnte synthetisiert werden und ihre Auswirkungen auf das Pflanzenwachstum und die Unkrautbekämpfung könnten bewertet werden, was möglicherweise zur Entwicklung neuer Agrochemikalien führt .

Chemische Synthese und Industrielle Anwendungen

Die strukturelle Komplexität und Reaktivität der Verbindung machen sie zu einem Kandidaten für die chemische Syntheseforschung. Ihr Potenzial als Zwischenprodukt bei der Synthese anderer komplexer Moleküle könnte zusammen mit ihren Anwendungen in industriellen Prozessen untersucht werden .

Wirkmechanismus

Target of action

The compound contains a 1,3,4-thiadiazole moiety, which is a type of heterocyclic compound. Compounds containing a 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities .

Biochemical pathways

Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be involved .

Pharmacokinetics

Many heterocyclic compounds are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .

Result of action

Based on the activities of other 1,3,4-thiadiazole derivatives, potential effects could include inhibition of bacterial growth, reduction of inflammation, or interference with tumor cell proliferation .

Action environment

Factors such as ph, temperature, and the presence of other substances can often affect the activity and stability of chemical compounds .

Eigenschaften

IUPAC Name |

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZAUSOLUFGLJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.